2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene moiety, a thiophene ring, and an acetamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the naphthalen-1-ylmethyl urea: This step involves the reaction of naphthalen-1-ylmethylamine with an isocyanate to form the urea derivative.
Coupling with 4-aminophenyl acetamide: The naphthalen-1-ylmethyl urea is then coupled with 4-aminophenyl acetamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the thiophen-2-ylmethyl group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and 2-thiophenemethanol.
Acetamide derivatives: Compounds like N-phenylacetamide and N-(2-thienylmethyl)acetamide.
Uniqueness
2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of naphthalene, thiophene, and acetamide moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-[4-(naphthalen-1-ylmethylcarbamoylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c29-24(26-17-22-8-4-14-31-22)15-18-10-12-21(13-11-18)28-25(30)27-16-20-7-3-6-19-5-1-2-9-23(19)20/h1-14H,15-17H2,(H,26,29)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXYUGRZLAIHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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